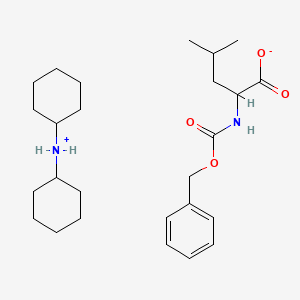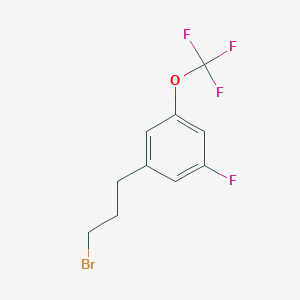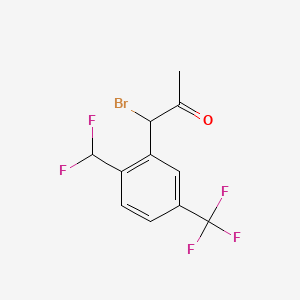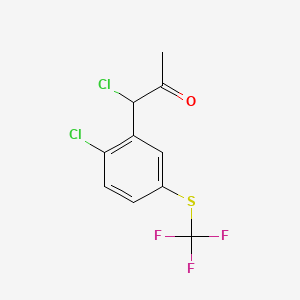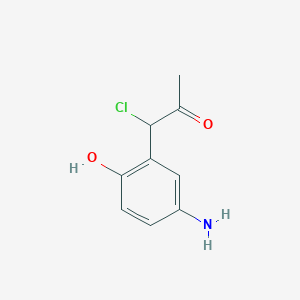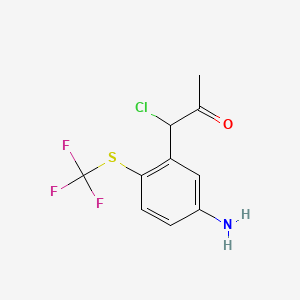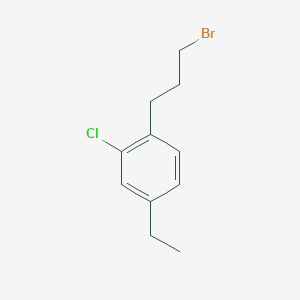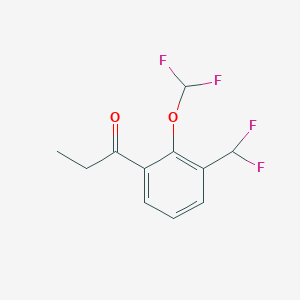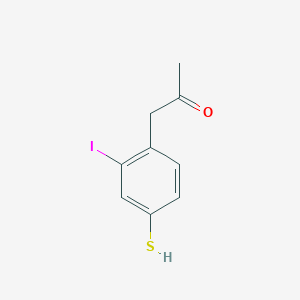![molecular formula C17H11NO3 B14055030 2-{3-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione CAS No. 185738-37-8](/img/structure/B14055030.png)
2-{3-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 2-[3-(2-propynyloxy)phenyl]- is a complex organic compound that belongs to the class of isoindoles. Isoindoles are nitrogen-containing heterocycles that are structurally related to indoles. This particular compound is characterized by the presence of a propynyloxy group attached to a phenyl ring, which is further connected to the isoindole core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[3-(2-propynyloxy)phenyl]- typically involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . One common method includes the use of rhodium-catalyzed coupling reactions, where N-chloroimines are coupled with α-diazo-α-phosphonoacetates to form the desired isoindole derivatives . Another approach involves the use of nitrile trifunctionalization, where a nitrile ylide is formed through the reaction of a rhodium vinylcarbene with a nitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The scalability of these methods ensures that the compound can be produced in sufficient quantities for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[3-(2-propynyloxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the isoindole core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of isoindole-1,3-dione derivatives, while reduction can yield various reduced forms of the compound.
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione, 2-[3-(2-propynyloxy)phenyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[3-(2-propynyloxy)phenyl]- involves its interaction with molecular targets through various pathways. The compound can form stable complexes with proteins and enzymes, affecting their function. The presence of the propynyloxy group enhances its ability to participate in specific chemical reactions, leading to the modulation of biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Isoindole-1,3(2H)-diimine: Another isoindole derivative with different functional groups.
2,3-Dihydro-1H-isoindole: A reduced form of isoindole with different chemical properties.
1H-Isoindole-1,3-dithione: Contains sulfur atoms in place of oxygen, leading to different reactivity.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-[3-(2-propynyloxy)phenyl]- is unique due to the presence of the propynyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
185738-37-8 |
|---|---|
Formule moléculaire |
C17H11NO3 |
Poids moléculaire |
277.27 g/mol |
Nom IUPAC |
2-(3-prop-2-ynoxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H11NO3/c1-2-10-21-13-7-5-6-12(11-13)18-16(19)14-8-3-4-9-15(14)17(18)20/h1,3-9,11H,10H2 |
Clé InChI |
STTXVQHFKFTKAA-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


